1H-Pyrazolo[4,3-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-2-1-4-6(10-5)3-9-11-4/h1-3H,(H2,8,12)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWEIXAHFQIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution and condensation reactions. For example:
-
Reaction with isothiocyanates :
Treatment with phenyl isothiocyanate (5a ) or allyl isothiocyanate (5b ) in refluxing ethanol forms thioamide derivatives (6a , 6b ) via nucleophilic attack on the carbonyl carbon (Scheme 1). The reaction yields 6a (89%) and 6b (70%), confirmed by signals at δ 10.57 (NH-thiourea) and δ 178.0 (C=S) .
| Product | Yield (%) | Key Signals (δ) | Key Signals (δ) |
|---|---|---|---|
| 6a | 89 | 10.50 (NHPh), 8.50 (NHCO) | 178.0 (C=S), 164.4 (C=O) |
| 6b | 70 | 4.21–4.26 (CHN), 5.07–5.16 (CH=) | 44.2 (CHN), 129.3 (CH=) |
Cyclization and Condensation Reactions
The carboxamide participates in cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes) to form fused heterocycles:
-
Reaction with isatin derivatives :
In ethanol catalyzed by piperidine, the carboxamide condenses with isatin (7f ) to yield pyrazolo-pyridone hybrids (8f ). The spectrum shows singlet signals for NH protons (δ 13.30, 11.20) and pyridine-H (δ 8.32) .
Table: Key Spectral Data for 8f
| Parameter | Value |
|---|---|
| (δ) | 13.30 (NH), 11.20 (NH), 8.32 (H-4) |
| (δ) | 167.9 (C=O), 165.9 (CO), 131.9 (C-H) |
Catalytic and One-Pot Syntheses
Efficient protocols leverage the carboxamide’s reactivity:
-
Piperidine-catalyzed condensations :
Reaction with diethyl acetylenedicarboxylate (12 ) in toluene forms pyrazolone derivatives (13 ) in 90% yield. The reveals a pyrazolone-NH signal at δ 11.20 . -
Acid-catalyzed cyclization :
Sulfuric acid promotes cyclization with active methylenes (e.g., ethyl cyanoacetate) to generate tricyclic derivatives (16 , 17 ) with >80% regioselectivity .
Structural Modifications via Functional Group Interconversion
The carboxamide is hydrolyzed or functionalized to access diverse analogs:
-
Hydrolysis to carboxylic acid :
Under acidic conditions, the carboxamide converts to 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid, a precursor for esters or amides . -
Reductive desulfurization :
Treatment with Raney nickel removes the C(4)-SMe group in derivatives like 16 , enabling further functionalization .
Mechanistic Insights and Stereochemical Outcomes
-
Curtius rearrangement pathway :
Reaction with NaNO/HCl generates intermediates (A , B ) that rearrange to form isocyanates, which react with cyanoacetates to yield cyanoesters (11 ) . -
Regioselective cyclization :
Nucleophilic attack by the carboxamide’s NH group on electrophilic carbons (e.g., in OKDTA derivatives) dictates regiochemistry, favoring pyrazolo[3,4-b]pyridines over isomers .
Spectroscopic Characterization
Key spectral features confirm reaction outcomes:
Table: NMR Assignments for Pyrazolo[3,4-b]pyridine Derivatives
| Compound | (δ) | (δ) |
|---|---|---|
| 6b | 10.57 (NH), 5.95–6.01 (CH=) | 178.0 (C=S), 129.3 (CH=) |
| 11 | 1.49 (CH), 4.10 (CH) | 164.5 (C=O), 46.8 (CH) |
| 16 | 6.30 (NH), 2.70 (CH) | 166.8 (C=O), 162.3 (C=N) |
Scientific Research Applications
Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been developed to enhance yield and purity, including:
- Reagents Used : Sodium nitrite, various acids (e.g., dilute sulfuric acid), and palladium catalysts.
- Conditions : Mild reaction conditions are preferred to minimize byproducts and maximize yield.
For instance, a method described in patent literature emphasizes the use of sodium nitrite under acidic conditions to produce high yields of pyrazolo derivatives with minimal complexity in post-treatment processes .
Kinase Inhibition
This compound has been identified as a potent inhibitor of various kinases, making it a valuable scaffold in drug discovery:
- Target Kinases : Includes tropomyosin receptor kinases (TRKs) and phosphodiesterase type 1 (PDE1) enzymes.
- Mechanism : The compound binds to the active site of these kinases, inhibiting their activity and subsequently affecting downstream signaling pathways.
In a study evaluating the biological efficacy of pyrazolo derivatives, compounds exhibited nanomolar inhibitory activities against TRKA, which is crucial for treating cancers associated with TRK fusions .
Neuroprotective Effects
The role of this compound as a PDE1 inhibitor has been highlighted in research focused on neurodegenerative diseases:
- Therapeutic Potential : Enhances intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to improved neuronal excitability and potential neuroprotective effects.
- Applications : Proposed for treatment in conditions such as Alzheimer's disease and other psychiatric disorders due to its ability to modulate signaling pathways critical for neuronal health .
Cancer Research
In recent preclinical studies, derivatives of 1H-Pyrazolo[4,3-b]pyridine were evaluated for their anticancer properties:
| Compound | Activity | Target | Reference |
|---|---|---|---|
| Compound A | Potent TRK inhibitor | TRKA | Cheng et al., 2022 |
| Compound B | Selective FGFR inhibitor | FGFR | ACS Med Chem Lett, 2016 |
These studies demonstrated that specific modifications to the pyrazolo scaffold could significantly enhance anticancer activity while reducing off-target effects.
Neurological Studies
A significant case study investigated the effects of PDE1 inhibitors in animal models:
| Study | Findings | |
|---|---|---|
| Blokland et al., 2012 | Increased cAMP levels in the brain | Suggests potential for treating cognitive deficits in neurodegenerative diseases |
| Medina et al., 2020 | Improved synaptic transmission in models of depression | Highlights the role of PDE1 inhibitors in mood regulation |
These findings support the hypothesis that targeting PDE1 with compounds like this compound could lead to novel therapeutic strategies for mental health disorders.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Variations
Pyrazolo[3,4-b]pyridines
- Structural Difference : Pyrazolo[4,3-b]pyridine has nitrogen atoms at positions 1 and 2 of the pyrazole ring, whereas pyrazolo[3,4-b]pyridine positions them at 1 and 3. This alters electronic distribution and binding interactions.
- Example : N-(1H-indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1324058-06-1) shows distinct activity due to methyl substituents and indole interactions, with molecular weight 319.4 .
- Synthetic Utility : Pyrazolo[3,4-b]pyridines are intermediates for heterocyclic derivatives, such as 5-carbohydrazides, which are less stable than carboxamides .
Pyrrolo[2,3-b]pyridines
- Structural Difference : Replacing pyrazole with pyrrole (one nitrogen in the five-membered ring) reduces hydrogen-bonding capacity.
- Example: 4-[[(1S,3R)-5-hydroxyadamantan-2-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Peficitinib) is a JAK inhibitor with reduced hERG liability compared to pyrazolo analogs, highlighting core-dependent safety profiles .
Substituent Effects on Bioactivity
Carboxamide vs. Carboxaldehyde
- Carboxamide : Enhances stability and target affinity. For example, 1-(propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (MW: 367.425) leverages the carboxamide for kinase inhibition with a neutral charge .
- Carboxaldehyde: Reactive aldehyde groups (e.g., 6-(diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde) are less stable but useful in synthetic intermediates .
Halogen and Aryl Modifications
Physicochemical and Pharmacokinetic Comparison
*Predicted using Molinspiration.
Biological Activity
1H-Pyrazolo[4,3-b]pyridine-5-carboxamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Overview of Biological Activity
1H-Pyrazolo[4,3-b]pyridine derivatives have been reported to exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : Some compounds inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including carbonic anhydrases and TBK1.
Anticancer Activity
Several studies have demonstrated the anticancer properties of 1H-pyrazolo[4,3-b]pyridine derivatives. For instance:
- Inhibition of TBK1 : A notable derivative was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited downstream interferon signaling in immune cells, which is crucial for cancer progression .
- Cell Line Studies : Various derivatives have shown antiproliferative effects across multiple cancer cell lines, including A172, U87MG, A375, and Panc0504. These studies indicate that modifications in the pyrazolo[4,3-b]pyridine structure can enhance activity against specific tumors .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1H-pyrazolo[4,3-b]pyridine derivatives is essential for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences the compound's potency. For example, para-substituted derivatives showed varied yields and biological activities depending on the nature of the substituent .
- Linker Variations : The choice of linker between the pyrazolo[4,3-b]pyridine moiety and other functional groups also affects enzyme inhibition and anticancer activity. Compounds with optimized linkers exhibited enhanced selectivity and potency .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research:
- Carbonic Anhydrase Inhibition : Several derivatives have been evaluated for their inhibitory activity against human carbonic anhydrases (CAs). Notably, some compounds demonstrated Ki values significantly lower than that of acetazolamide, a standard CA inhibitor .
| Compound | Ki (nM) | Target Enzyme |
|---|---|---|
| 1f | 58.8 | hCA I |
| 1g | 66.8 | hCA II |
| 1k | 88.3 | hCA IX |
Case Study 1: Antiproliferative Activity
A study investigated various 1H-pyrazolo[4,3-b]pyridine derivatives for their antiproliferative effects on HeLa and MDA-MB-231 cell lines. The results indicated that compounds with hydroxyl (-OH) groups exhibited lower IC50 values, suggesting enhanced activity due to hydrogen bonding interactions within the biological target .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of pyrazolo[4,3-b]pyridine derivatives in models of acute inflammation. The findings showed that these compounds could effectively reduce pro-inflammatory cytokine levels in stimulated macrophages, indicating their potential use in treating inflammatory diseases .
Q & A
Q. What are the key synthetic strategies for preparing 1H-pyrazolo[4,3-b]pyridine-5-carboxamide derivatives?
Answer: The synthesis typically involves multi-step reactions starting with pyrazole-5-amine precursors. For example, 1-methyl-3-phenyl-1H-pyrazol-5-amine reacts with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA), to yield pyrazolo[3,4-b]pyridine carboxylates. Subsequent functionalization (e.g., hydrolysis, amidation) introduces the carboxamide group . Key steps include optimizing solvent systems (e.g., toluene for reflux) and catalytic conditions (e.g., 30 mol% TFA) to enhance yield and purity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize the structural integrity of pyrazolo[4,3-b]pyridine derivatives?
Answer: ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, in 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, ¹H NMR reveals distinct signals for aromatic protons (δ 7.2–8.1 ppm) and methylthio groups (δ 2.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and fused-ring systems . Integration ratios and coupling constants help resolve overlapping signals in complex scaffolds.
Q. What in vitro assays are suitable for evaluating the biological activity of these compounds?
Answer: Standard assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains (e.g., Staphylococcus aureus, Escherichia coli) .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) for profiling selectivity against targets like FGFR or JAK3 .
- Immunomodulation : IL-2-stimulated T-cell proliferation assays to assess effects on immune pathways .
Advanced Research Questions
Q. How can substituent effects on the pyrazolo[4,3-b]pyridine core be systematically analyzed to optimize biological activity?
Answer: Structure-activity relationship (SAR) studies highlight critical substituents:
- C5-carboxamide : Enhances target binding (e.g., DDR1 inhibition in fibrosis models) via hydrogen bonding .
- C3-methylthio groups : Improve metabolic stability but may reduce solubility .
- N1-alkyl/aryl groups : Modulate kinase selectivity (e.g., FGFR vs. JAK3) by altering steric interactions in ATP-binding pockets . Computational tools like WaterMap analysis predict hydration sites affecting binding affinity .
Q. What strategies resolve contradictions in biological data across structurally similar derivatives?
Answer: Discrepancies often arise from off-target effects or assay variability. For example:
- Kinase selectivity : A derivative may inhibit FGFR1 (IC₅₀ = 12 nM) but show weak JAK3 activity (IC₅₀ > 1 µM) due to divergent active-site geometries. Profiling against kinase panels (e.g., Eurofins KinaseProfiler™) clarifies selectivity .
- Cell-based vs. enzymatic assays : Differences in membrane permeability (e.g., logP > 3 reducing cellular uptake) can explain reduced efficacy in T-cell proliferation assays despite strong enzymatic inhibition .
Q. How are molecular docking and dynamics simulations applied to design pyrazolo[4,3-b]pyridine-based inhibitors?
Answer:
- Docking : Tools like AutoDock Vina predict binding poses. For JAK3 inhibitors, the pyrazolo[4,3-b]pyridine core occupies the hinge region, with carboxamide forming hydrogen bonds to Leu905 and Asp967 .
- Dynamics simulations : Reveal conformational stability of inhibitor-target complexes. For example, 100-ns simulations identify critical residues (e.g., FGFR1’s Lys514) stabilizing hydrophobic interactions .
Q. What experimental designs validate combination therapies involving pyrazolo[4,3-b]pyridine derivatives?
Answer: In neurodegenerative models (e.g., Alport syndrome), co-administering DDR1 inhibitors (e.g., this compound derivatives) with anti-fibrotic agents reduces renal fibrosis. Key steps include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
